

Toxicological Profile of Benzo(b)chrysene: A Technical Guide

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Compound of Interest

Compound Name: Benzo(b)chrysene

Cat. No.: B1194189

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Disclaimer: This document provides a summary of the available toxicological information for **Benzo(b)chrysene**. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without consulting primary literature and regulatory agency assessments. A significant lack of specific quantitative toxicological data for **Benzo(b)chrysene** exists in publicly available literature and databases.

Executive Summary

Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings.^[1] Like other PAHs, it is formed from the incomplete combustion of organic materials.^[1] While extensive toxicological data for many PAHs exist, specific quantitative data for **Benzo(b)chrysene** is limited. This guide summarizes the available information on its chemical properties, metabolism, and toxicological effects, drawing comparisons with related PAHs where necessary to infer potential mechanisms of action.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a compound is fundamental to assessing its toxicological profile.

Property	Value	Reference
Chemical Formula	C ₂₂ H ₁₄	[2]
Molecular Weight	278.3 g/mol	[2]
CAS Number	214-17-5	[3]
Appearance	Pale-yellow leaflets	[4]
Melting Point	Not available	
Boiling Point	Not available	
Water Solubility	Insoluble	[1]
Log Kow	Not available	
Vapor Pressure	1.41E-10 mmHg at 25°C	

Toxicological Data

Quantitative toxicological data for **Benzo(b)chrysene** is not readily available in the public domain. The following table highlights the absence of key toxicological metrics.

Parameter	Species	Route	Value	Reference
LD ₅₀ (Acute Lethality)	Not available	Not available	Not available	
NOAEL (No-Observed-Adverse-Effect Level)	Not available	Not available	Not available	
LOAEL (Lowest-Observed-Adverse-Effect Level)	Not available	Not available	Not available	

Carcinogenicity:

The International Agency for Research on Cancer (IARC) has classified **Benzo(b)chrysene** as Group 3: Not classifiable as to its carcinogenicity to humans.[2][5][6] This classification indicates that there is inadequate evidence of carcinogenicity in humans and inadequate or limited evidence in experimental animals.

Genotoxicity:

Specific genotoxicity data for **Benzo(b)chrysene** is limited. However, PAHs as a class are known to be genotoxic, primarily through the formation of DNA adducts following metabolic activation. It is plausible that **Benzo(b)chrysene** shares this mechanism.

Hazard Classification:

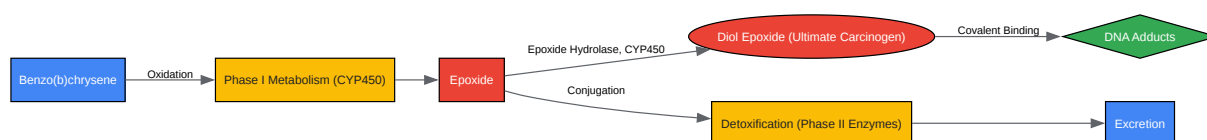
Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Benzo(b)chrysene** is classified as STOT SE 2, indicating it may cause damage to organs through single exposure.[2]

Metabolism and Mechanism of Toxicity

The primary mechanism of toxicity for many PAHs involves metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, including DNA. This process is largely mediated by cytochrome P450 (CYP) enzymes and the Aryl Hydrocarbon Receptor (AhR).

Metabolic Activation Pathway

The metabolic activation of PAHs is a multi-step process. While the specific enzymes involved in **Benzo(b)chrysene** metabolism have not been fully elucidated, the general pathway is expected to be similar to that of other PAHs.

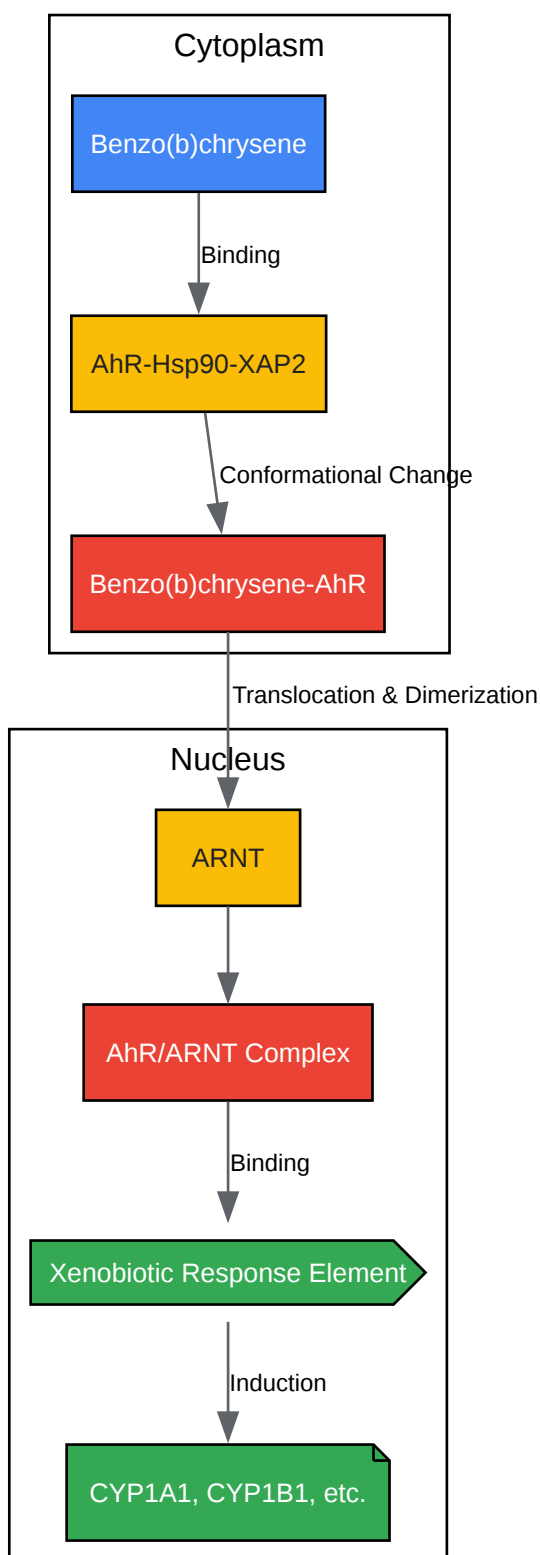


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Figure 1: Generalized metabolic activation pathway of PAHs.

Role of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding to a PAH, the AhR translocates to the nucleus and induces the expression of genes involved in xenobiotic metabolism, including CYP1A1, CYP1A2, and CYP1B1.



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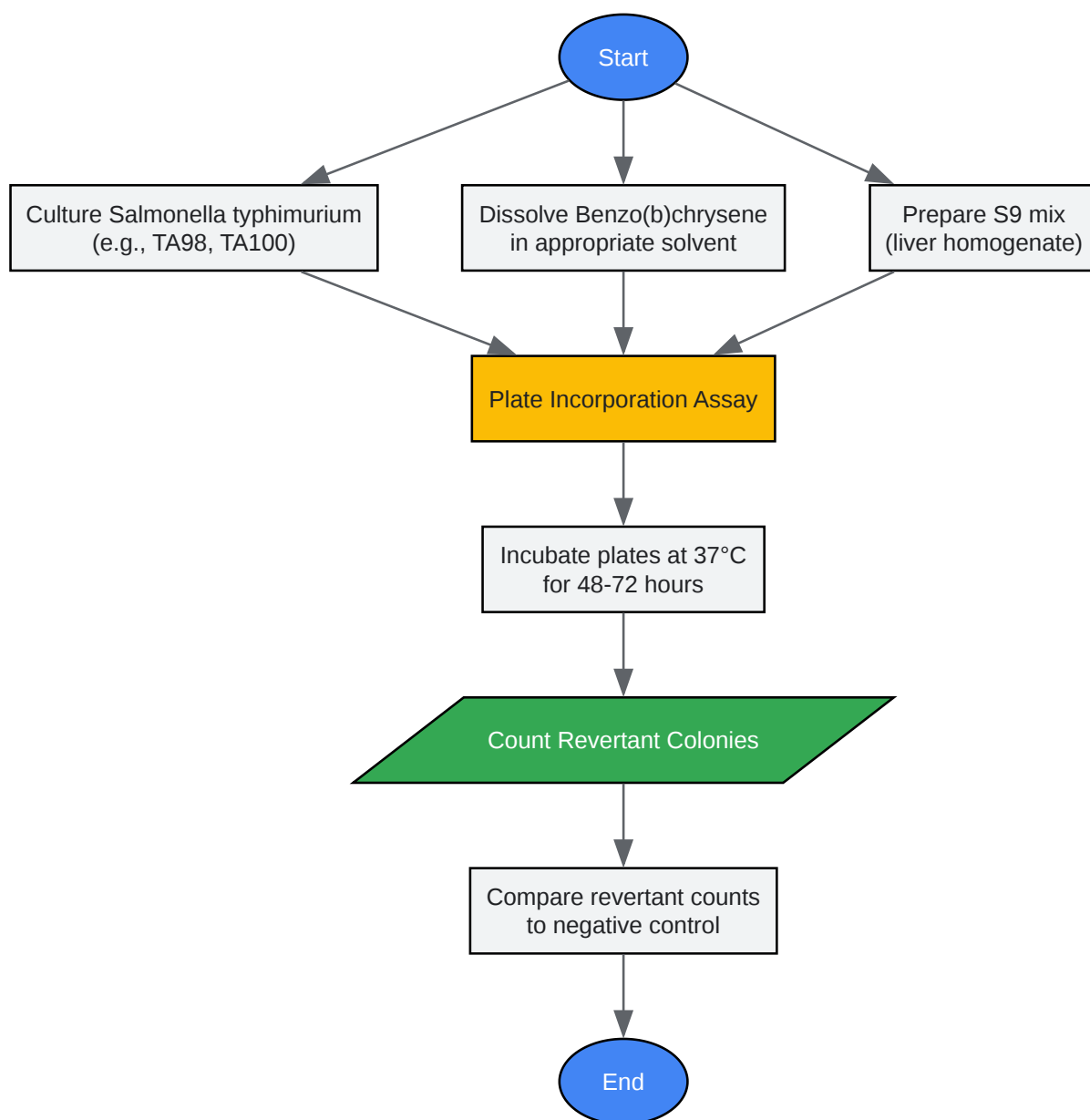
Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **Benzo(b)chrysene** are not readily available. However, standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for the toxicological evaluation of chemicals. Below are generalized workflows for key genotoxicity assays that would be applicable to **Benzo(b)chrysene**.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of *Salmonella typhimurium* that are auxotrophic for histidine.

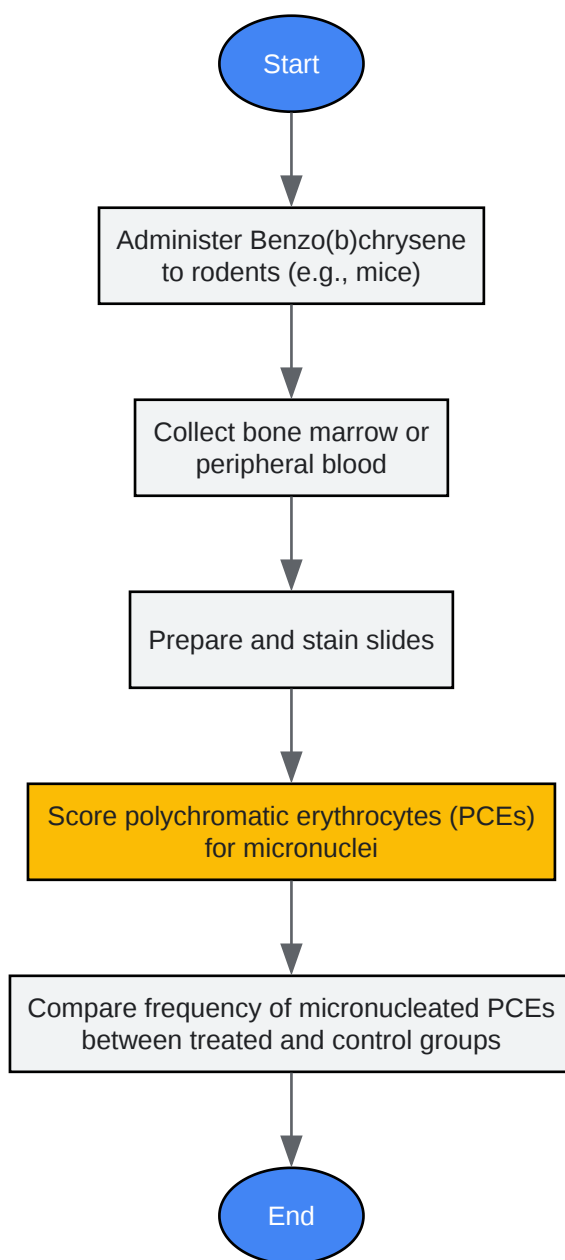


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Figure 3: Generalized workflow for the Ames test.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the genotoxic potential of a substance in hematopoietic cells of rodents.



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Figure 4: Generalized workflow for the in vivo micronucleus assay.

Conclusion and Future Directions

The toxicological profile of **Benzo(b)chrysene** is currently incomplete due to a lack of specific quantitative data. Based on its classification as a PAH and its GHS hazard designation, it should be handled with appropriate caution in a research setting. Future research should focus on conducting standardized toxicological assays to determine key parameters such as LD₅₀,

NOAEL, and LOAEL values. Furthermore, detailed studies on its metabolism, genotoxicity, and carcinogenicity are warranted to provide a more complete understanding of its potential risks to human health. Elucidating the specific CYP enzymes involved in its metabolic activation and characterizing the resulting DNA adducts would be critical steps in this process.

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References

- 1. CAS 214-17-5: benzo(b)chrysene | CymitQuimica [cymitquimica.com]
- 2. Benzo(b)chrysene | C₂₂H₁₄ | CID 9163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
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